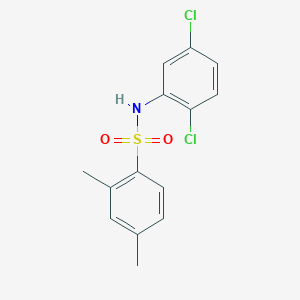![molecular formula C21H17NO4 B280834 Ethyl 1,3-dimethyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B280834.png)
Ethyl 1,3-dimethyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1,3-dimethyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate, also known as EDDC, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. It belongs to the family of indole derivatives and has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for various research applications.
Mecanismo De Acción
The mechanism of action of Ethyl 1,3-dimethyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate is complex and not fully understood. It is thought to act by inhibiting the activity of certain enzymes involved in cellular metabolism, including cytochrome P450 enzymes and monoamine oxidase. Ethyl 1,3-dimethyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate has also been shown to interact with DNA, leading to changes in gene expression and cellular function.
Biochemical and physiological effects:
Ethyl 1,3-dimethyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral effects. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics. Ethyl 1,3-dimethyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate has also been shown to interact with DNA, leading to changes in gene expression and cellular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ethyl 1,3-dimethyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate in lab experiments is its ability to inhibit the activity of certain enzymes involved in cellular metabolism. This makes it a valuable tool for studying drug metabolism and the effects of xenobiotics on cellular function. However, Ethyl 1,3-dimethyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate is a complex compound that requires specialized knowledge and equipment to synthesize and use in experiments. It is also relatively expensive compared to other research tools, which can limit its use in certain labs.
Direcciones Futuras
There are many potential future directions for research involving Ethyl 1,3-dimethyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate. One area of interest is its potential use as an anti-cancer agent. Ethyl 1,3-dimethyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate has been shown to exhibit anti-tumor activity in vitro and in vivo, making it a promising candidate for further study. Another potential area of research is the use of Ethyl 1,3-dimethyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate as a tool for studying drug metabolism and the effects of xenobiotics on cellular function. Finally, there is potential for the development of new synthetic analogs of Ethyl 1,3-dimethyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate that exhibit improved activity and selectivity for specific cellular targets.
Métodos De Síntesis
The synthesis of Ethyl 1,3-dimethyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate involves several steps, including the reaction of 1,2-diaminobenzene with ethyl acetoacetate, followed by cyclization and oxidation. The final product is obtained by esterification of the carboxylic acid group. The synthesis of Ethyl 1,3-dimethyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Aplicaciones Científicas De Investigación
Ethyl 1,3-dimethyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. Ethyl 1,3-dimethyl-6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics, making it a valuable tool for studying drug metabolism.
Propiedades
Fórmula molecular |
C21H17NO4 |
|---|---|
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
ethyl 1,3-dimethyl-6,11-dioxonaphtho[2,3-b]indolizine-12-carboxylate |
InChI |
InChI=1S/C21H17NO4/c1-4-26-21(25)16-15-18(22-10-11(2)9-12(3)17(16)22)20(24)14-8-6-5-7-13(14)19(15)23/h5-10H,4H2,1-3H3 |
Clave InChI |
IFZVPGORSHJGFG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C2C(=CC(=CN2C3=C1C(=O)C4=CC=CC=C4C3=O)C)C |
SMILES canónico |
CCOC(=O)C1=C2C(=CC(=CN2C3=C1C(=O)C4=CC=CC=C4C3=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-ethoxy-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B280753.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B280755.png)

![N-{3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280761.png)
![N-{3-[(2,4-dimethylphenyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280763.png)
![N-acetyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280764.png)
![Methyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280768.png)
![4-fluoro-N-[4-hydroxy-3-(phenylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B280769.png)
![N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-4-methylbenzenesulfonamide](/img/structure/B280770.png)
![N-[4-hydroxy-3-(phenylsulfanyl)-1-naphthyl]benzenesulfonamide](/img/structure/B280773.png)
![4-fluoro-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2-methylbenzenesulfonamide](/img/structure/B280774.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2-thiophenesulfonamide](/img/structure/B280775.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-1-naphthalenesulfonamide](/img/structure/B280776.png)